This compound is classified as an amino acid derivative, specifically an amide, due to the presence of an amide functional group (-C(=O)N-) along with an amino group (-NH2). Its structure suggests potential interactions with biological macromolecules, making it a candidate for further research in pharmacology and biochemistry.
The synthesis of (S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide typically involves multi-step organic reactions.
In industrial settings, automated reactors and continuous flow chemistry may enhance the efficiency and yield of the synthesis process, allowing for larger-scale production while maintaining quality control.
The molecular formula for (S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide is , with a molecular weight of 265.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3O2 |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide |
| InChI Key | LTGODKFJJRWQNC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N |
(S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide can participate in various chemical reactions:
The mechanism of action for (S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide involves its interaction with specific biological targets:
The compound's pyrrole ring can engage in hydrogen bonding and π–π interactions with proteins and nucleic acids. Additionally:
The physical and chemical properties of (S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide are crucial for understanding its behavior in various environments.
(S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide has several promising applications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: